molecular formula C16H19N3O3 B13918862 4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde

4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde

Cat. No.: B13918862
M. Wt: 301.34 g/mol
InChI Key: KQBHFNCRNCBIGW-UHFFFAOYSA-N
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Description

4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a tetrahydropyran ring, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through a cyclization reaction of a hydrazide with a nitrile oxide. The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the tetrahydropyran moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets, such as enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The oxadiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, distinguishes it from many other compounds and contributes to its potential as a versatile building block in synthetic chemistry and a promising candidate in drug discovery .

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

4-[5-[[methyl(oxan-4-yl)amino]methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde

InChI

InChI=1S/C16H19N3O3/c1-19(14-6-8-21-9-7-14)10-15-17-16(18-22-15)13-4-2-12(11-20)3-5-13/h2-5,11,14H,6-10H2,1H3

InChI Key

KQBHFNCRNCBIGW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=C(C=C2)C=O)C3CCOCC3

Origin of Product

United States

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